Norleucine hydrochloride

Description

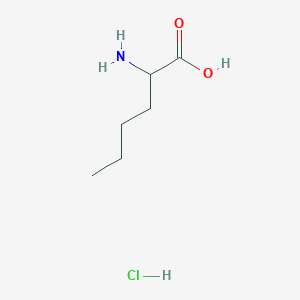

Norleucine hydrochloride is the hydrochloride salt of norleucine, a non-proteinogenic α-amino acid with the chemical formula C₆H₁₃NO₂·HCl. Structurally, norleucine is a linear isomer of leucine, differing in its unbranched 4-carbon R-group compared to leucine’s branched chain . This compound is often used in biochemical studies to replace methionine (e.g., to avoid oxidation during peptide synthesis) and as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) . Its natural form is dextrorotatory, exhibiting a specific optical rotation of [α] = +22.5° (20% HCl, 25°C) .

Properties

IUPAC Name |

2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVQLAKDPRPPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Norleucine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromohexanoic acid with ammonia, followed by hydrolysis to yield norleucine. The hydrochloride salt is then formed by reacting norleucine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of bacterial strains that produce norleucine as a byproduct. The compound is then extracted and purified through various chemical processes.

Chemical Reactions Analysis

Types of Reactions

Norleucine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Norleucine can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert norleucine into different derivatives.

Substitution: Norleucine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different amino alcohols.

Scientific Research Applications

Peptide Synthesis

Norleucine hydrochloride serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of specific functionalities that can enhance the biological activity of peptides. This is particularly valuable in the development of novel therapeutic agents.

- Case Study : Research has shown that peptides synthesized with norleucine exhibit improved stability and bioactivity compared to those synthesized with canonical amino acids. This enhancement is attributed to the structural differences that norleucine introduces into the peptide backbone .

Drug Development

In pharmaceutical research, this compound is utilized to modify existing drugs to improve their efficacy and reduce side effects. Its incorporation into drug formulations can lead to more effective treatments for various conditions.

- Example : A study highlighted the use of norleucine in modifying the pharmacokinetics of certain cancer therapies, suggesting that it can enhance drug delivery and effectiveness . The compound has been investigated alongside glutamine metabolism inhibitors, demonstrating potential synergies in cancer treatment protocols .

Biochemical Studies

Norleucine plays a significant role in biochemical studies, particularly in understanding protein interactions and enzyme functions. By incorporating norleucine into experimental designs, researchers can gain insights into metabolic pathways and regulatory mechanisms.

- Research Findings : A study employing ultra-high performance liquid chromatography (UHPLC) successfully monitored the incorporation of norleucine into recombinant proteins during fermentation processes. This method provided a sensitive approach to analyze amino acid profiles, revealing important information about metabolic activity during protein production .

Food Industry

In the food industry, this compound is explored for its potential applications as a flavor enhancer or nutritional supplement. Its ability to mimic certain amino acids makes it an attractive candidate for improving food quality and health benefits.

- Application Insight : Research indicates that norleucine can be used to develop functional foods that offer enhanced nutritional profiles without altering flavor profiles significantly . This application is particularly relevant in the context of dietary supplements aimed at improving health outcomes.

Summary Table of Applications

Mechanism of Action

Norleucine hydrochloride exerts its effects by mimicking the structure of methionine, allowing it to be incorporated into proteins in place of methionine. This substitution can alter the properties of the proteins, providing insights into the role of methionine in various biological processes. The molecular targets and pathways involved include the methionine biosynthesis pathway and protein synthesis machinery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound | R-Group Structure | Branching | Key Structural Difference |

|---|---|---|---|

| Norleucine HCl | -CH₂-CH₂-CH₂-CH₃ | Linear | Linear 4-carbon chain; no β-branching |

| Leucine HCl | -CH₂-CH(CH₃)₂ | Branched | β-branched 4-carbon chain |

| Norvaline HCl | -CH₂-CH₂-CH₃ | Linear | Shorter linear chain (3 carbons) |

| Methionine HCl | -CH₂-CH₂-S-CH₃ | Linear | Contains sulfur atom in side chain |

Norleucine’s linear chain reduces steric hindrance compared to branched amino acids, making it advantageous in peptide synthesis and protein engineering .

Chemical and Physical Properties

Norleucine hydrochloride’s higher nitrogen content and solubility in acidic conditions make it suitable for applications requiring precise stoichiometric control, such as metal-binding studies (e.g., with manganese) .

Industrial and Pharmacological Relevance

- Biopharmaceuticals: Norleucine misincorporation in recombinant proteins is a critical quality issue; trace element optimization in fermentation media minimizes this risk .

- Drug Development : Hydrochloride salts of related compounds (e.g., cilengitide HCl, temiverine HCl) are preferred for enhanced solubility and bioavailability .

Key Research Findings

- Synthetic Utility: Norleucine HCl’s linear chain improves peptide ligation efficiency in native chemical ligation (NCL) workflows .

- Thermodynamic Stability: The copper and silver salts of norleucine exhibit identical crystallinity to synthetic analogs, confirming its structural predictability .

- Regulatory Considerations: Norleucine must be represented as “X” in sequence listings due to its structural distinction from leucine .

Biological Activity

Norleucine hydrochloride, an amino acid derivative, has garnered attention in various biological studies due to its unique properties and potential applications in biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Overview of this compound

Norleucine (Nle), chemically known as 2-aminohexanoic acid, is an isomer of leucine. It is characterized by a structure that closely resembles methionine but lacks sulfur. This similarity allows norleucine to serve as a useful probe in studies related to methionine's biological functions, particularly in protein synthesis and enzyme activity modulation .

- Substitution Effects : Norleucine can substitute for methionine in proteins, affecting their structure and function. Studies have shown that replacing methionine with norleucine in certain proteins can enhance enzymatic activity. For instance, a study on the P450 BM-3 heme domain mutant TH-4 demonstrated that global incorporation of norleucine resulted in nearly double the peroxygenase activity compared to the methionine-containing variant .

- Neuroprotective Properties : Research indicates that norleucine can mitigate neurotoxic effects associated with amyloid-beta peptides, which are implicated in Alzheimer's disease. Substituting methionine at position 35 with norleucine completely negated the neurotoxicity of these peptides, suggesting a protective role for norleucine in neurodegenerative conditions .

- Enzyme Modulation : Norleucine has been shown to modulate the activity of various enzymes. For example, in the case of Thermoanaerobacter thermohydrosulfuricus lipase, replacing methionine residues with norleucine significantly increased hydrolytic activity towards specific substrates .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activities of this compound:

Case Studies

- P450 BM-3 Heme Domain Mutant : In this study, researchers explored the impact of incorporating norleucine into the P450 enzyme system. The results demonstrated that complete substitution led to enhanced enzymatic efficiency and specificity, which could have implications for biocatalysis and drug metabolism .

- Neurotoxicity Mitigation : A pivotal study highlighted how norleucine's structural properties allowed it to counteract the toxic effects of amyloid-beta peptides in neuronal cells. This finding opens avenues for developing therapeutic agents targeting Alzheimer's disease through non-canonical amino acids like norleucine .

- Enzyme Engineering : The use of norleucine in enzyme engineering has shown promise in increasing substrate affinity and catalytic efficiency, particularly in lipases and other hydrolases. These modifications can enhance biotechnological applications such as waste degradation and biofuel production .

Q & A

Q. What are the critical considerations for synthesizing and characterizing Norleucine hydrochloride in laboratory settings?

this compound synthesis requires precise control of reaction conditions (e.g., pH, temperature) to avoid by-products. Characterization should include HPLC for purity assessment (>95% recommended), NMR for structural confirmation (e.g., verifying α-amino and carboxyl groups), and elemental analysis to validate stoichiometry . For reproducibility, document reaction yields, solvent systems, and purification steps (e.g., recrystallization solvents). Known compounds should reference published protocols, while novel derivatives require full spectral data in supplementary materials .

Q. How can researchers ensure stability and proper storage of this compound in experimental workflows?

Store this compound in airtight containers at 2–8°C , protected from light and moisture to prevent degradation. Pre-weigh aliquots to minimize freeze-thaw cycles. Validate stability under experimental conditions (e.g., buffer compatibility, temperature fluctuations) using LC-MS to detect decomposition products like oxidized or dimerized species . Include stability data in supplementary files to support long-term studies .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Use reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS for enhanced sensitivity in complex samples (e.g., cell lysates, plasma). Calibrate with internal standards (e.g., deuterated Norleucine) to correct for matrix effects. Validate methods per ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <5%) . For isotopic variants (e.g., [¹⁴C]-Norleucine), employ scintillation counting or accelerator mass spectrometry .

Advanced Research Questions

Q. How can experimental designs optimize the use of this compound as a metabolic tracer in proteomic studies?

Incorporate pulse-chase experiments with [¹³C]-Norleucine to track protein turnover rates. Control for isotopic dilution by measuring intracellular pool sizes via GC-MS . Use knockout models (e.g., methionine-deficient strains) to minimize cross-talk with endogenous amino acids. Data normalization should account for variations in uptake efficiency (e.g., via transporter inhibition controls) . For dynamic studies, pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to resolve temporal synthesis patterns .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in purity (>95% vs. technical grade), cell line specificity, or assay conditions (e.g., pH affecting solubility). Conduct meta-analyses to identify confounding variables, and replicate studies using certified reference materials . Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities . Cross-reference findings with orthogonal assays (e.g., enzymatic vs. cellular activity) to distinguish direct effects from off-target interactions .

Q. How should researchers address solubility challenges when formulating this compound for in vivo administration?

Optimize solubility using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes for aqueous formulations. Pre-test biocompatibility via hemolysis assays (≤10% hemolysis at working concentrations). For intravenous delivery, validate osmolality (280–320 mOsm/kg) and sterility (0.22 µm filtration). Report formulation details, including pH adjustment (e.g., HCl/NaOH titration) and stability under physiological conditions .

Q. What controls are essential when investigating this compound’s role in modulating amino acid transporters?

Include negative controls (e.g., non-functional analogs like D-Norleucine) and positive controls (e.g., known inhibitors like BCH for LAT1 transporters). Use radiolabeled uptake assays (³H-Norleucine) to quantify transport kinetics (Km, Vmax). Validate specificity via CRISPR-edited cell lines lacking target transporters. Data interpretation should distinguish passive diffusion from active transport using sodium-free buffers or ATP depletion .

Methodological Best Practices

Q. How to validate the purity of this compound batches for reproducible cell culture experiments?

- Step 1 : Perform HPLC-ELSD (Evaporative Light Scattering Detection) to detect non-UV-active contaminants.

- Step 2 : Use 1H-NMR to identify residual solvents (e.g., ethyl acetate) or synthetic intermediates.

- Step 3 : Test endotoxin levels (<0.1 EU/mg) via LAL assay for in vivo applications.

- Step 4 : Compare batch-to-batch variability in cell viability assays (e.g., IC₅₀ shifts >20% indicate quality issues) .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screens, apply Z’-factor analysis to assess assay robustness (Z’ >0.5 acceptable). Share raw data and analysis scripts (e.g., R/Python) in supplementary materials to enable reproducibility .

Data Reporting and Compliance

Q. How to align this compound research with NIH guidelines for preclinical studies?

- Animal Studies : Report ARRIVE 2.0 criteria, including randomization, blinding, and sample size justification.

- Cell Lines : Authenticate via STR profiling and document mycoplasma testing.

- Data Availability : Deposit spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite accession numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.